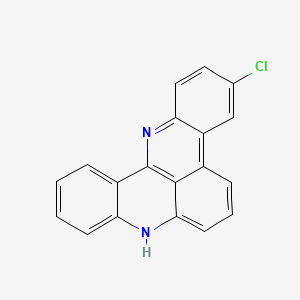

3-Chloro-8H-quino(4,3,2-kl)acridine

Description

Structure

3D Structure

Properties

CAS No. |

198025-90-0 |

|---|---|

Molecular Formula |

C19H11ClN2 |

Molecular Weight |

302.8 g/mol |

IUPAC Name |

16-chloro-8,20-diazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene |

InChI |

InChI=1S/C19H11ClN2/c20-11-8-9-16-14(10-11)12-5-3-7-17-18(12)19(22-16)13-4-1-2-6-15(13)21-17/h1-10,21H |

InChI Key |

NBLTYXPRXWCUNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C=C(C=CC5=N3)Cl)C=CC=C4N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 8h Quino 4,3,2 Kl Acridine and Its Derivatives

Established Synthetic Pathways to the 8H-Quino[4,3,2-kl]acridine Scaffold

The formation of the core 8H-quino[4,3,2-kl]acridine ring system has been approached through several distinct synthetic routes. These range from linear, multi-step sequences to more convergent one-pot procedures and specialized cyclization reactions.

A more efficient approach that has been developed is a "one-pot," five-step conversion. psu.edu This method has been successfully employed for the large-scale synthesis of derivatives like 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, starting from N-methylquinolinium methosulfate salts. nih.gov In an optimized process, the reaction of 6-fluoro-1,2-dimethylquinolinium methosulfate with triethylamine (B128534) in nitrobenzene (B124822) at 120°C yielded the target acridinium (B8443388) salt in a respectable 33% yield. psu.edunih.gov This one-pot strategy represents a significant improvement in efficiency over the more linear, stepwise syntheses. nih.gov

Condensation and cyclization reactions are fundamental to the assembly of the pentacyclic quinoacridine framework. nih.gov A key cyclization step often involves the formation of the final ring from a suitably functionalized acridine (B1665455) or acridone (B373769) precursor. For instance, the acid-catalyzed cyclization of 1-arylacridin-9(10H)-one intermediates is a pivotal step in several synthetic routes. psu.edunih.gov This transformation is typically achieved by treating the intermediate with reagents like 5 M HCl in ethanol (B145695) or phosphorus oxychloride. nih.govnih.gov

Radical cyclizations have also been employed to construct the 8H-quino[4,3,2-kl]acridine skeleton. psu.edu The cyclization of 9-(2-iodoanilino)acridine is one example of a radical process that yields the unsubstituted pentacycle. rsc.orgpsu.edu Similarly, 9-(2-bromoanilino)acridine can be cyclized to the same product using tributyltin hydride and AIBN, although the efficiency can be improved by N-alkylation of the acridine precursor prior to cyclization. psu.edu

A classic and effective method for synthesizing the 8H-quino[4,3,2-kl]acridine scaffold is the Graebe–Ullmann reaction, which involves the thermal decomposition of 9-(1,2,3-benzotriazol-1-yl)acridines. rsc.orgrsc.orgpsu.edu This reaction proceeds through the extrusion of nitrogen gas from the triazole ring, leading to the formation of the pentacyclic system. psu.edu The thermolysis is typically carried out in a high-boiling solvent, with diphenyl ether (b.p. 259 °C) being a common choice to achieve the necessary temperatures for cyclization. rsc.orgpsu.eduresearchgate.net

This method has proven superior to earlier solid-state or photolytic Graebe–Ullmann cyclizations, with the thermolysis of 9-(benzotriazol-1-yl)acridine in boiling diphenyl ether affording 8H-quino[4,3,2-kl]acridine in an 84% isolated yield. rsc.org The mechanism of this cyclization in lower-boiling solvents is thought to be distinct from the photochemical (carbene) and high-temperature thermolytic (radical) pathways, potentially involving a diazonium intermediate. nih.govrsc.org Differential scanning calorimetry (DSC) has been utilized to study the thermal decomposition of the triazolyl precursors and to predict the optimal conditions for these cyclization reactions. rsc.orgrsc.orgpsu.edu

Table 2: Examples of Graebe-Ullmann Thermolysis for 8H-Quino[4,3,2-kl]acridine Synthesis

| Precursor | Reaction Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|

| 9-(1,2,3-Benzotriazol-1-yl)acridine | Boiling diphenyl ether | 8H-Quino[4,3,2-kl]acridine | 84% | rsc.org |

A powerful strategy for constructing substituted quinoacridines involves the intramolecular cyclization of N-acylaminoacridone intermediates. nih.gov This approach was part of a less efficient, yet structurally informative, synthetic route to a telomere-targeted acridinium salt. nih.gov

The key intermediate, a 1-arylacridone, is assembled via a Palladium(0)-mediated Suzuki coupling. nih.govnih.gov For example, a 1-bromo-acridone derivative can be coupled with a substituted 2-(pivaloylamino)benzeneboronic acid. nih.govnih.gov The resulting 1-aryl-acridone, which contains an N-acylamino group (pivaloylamino), is then subjected to deprotection and cyclization. This final ring-closing step is typically effected under acidic conditions, such as with 5 M HCl in ethanol, to yield the desired pentacyclic 8H-quino[4,3,2-kl]acridine core in good yield (e.g., 65%). nih.gov An alternative method for this cyclization utilizes tin(II) chloride in ethanol, followed by acid treatment. psu.edu

Functional Group Interconversions and Derivatization Strategies

Once the core scaffold is assembled, further chemical modifications can be introduced. The chloro-substituent in 3-Chloro-8H-quino[4,3,2-kl]acridine serves as a versatile handle for introducing a variety of functional groups through modern cross-coupling chemistry.

The chlorine atom at the 3-position of the 8H-quino[4,3,2-kl]acridine nucleus is amenable to substitution reactions, particularly those catalyzed by palladium(0) complexes. nih.govrsc.org Research has shown that the chloro group in 3-chloro-8-methyl-8H-quino[4,3,2-kl]acridine can be efficiently replaced by a range of nucleophiles. nih.govrsc.org

These transformations significantly enhance the structural diversity of the quinoacridine family, allowing for the synthesis of derivatives with varied electronic and steric properties for structure-activity relationship studies. nih.gov Similar palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, have been broadly used to introduce substituents at various positions on the pentacyclic nucleus, highlighting the robustness of this chemical approach. nih.govacs.org

Table 3: Palladium(0)-Mediated Substitutions on 3-Chloro-8-methyl-8H-quino[4,3,2-kl]acridine

| Nucleophile | Resulting Substituent at C-3 | Source(s) |

|---|---|---|

| Benzylamine | Benzylamino | nih.govrsc.org |

| Morpholine | 4-Morpholinyl | nih.govrsc.org |

Introduction of Diverse Peripheral Substituents

The core structure of 3-Chloro-8H-quino(4,3,2-kl)acridine serves as a scaffold for the introduction of various peripheral substituents, a key strategy for modulating the molecule's properties. Palladium(0)-mediated cross-coupling reactions are a particularly effective and widely used method for this purpose. nih.govrsc.org

Research has demonstrated that the chlorine atom at the 3-position of the 8-methyl derivative of the title compound is a versatile handle for substitution. rsc.orgnih.gov It can be efficiently replaced by a range of nucleophiles in reactions catalyzed by palladium(0) complexes. For example, substituents such as benzylamino, 4-morpholinyl, and cyano groups have been successfully introduced at this position. rsc.orgnih.gov

Beyond the 3-position, palladium-catalyzed reactions also enable functionalization at other sites on the pentacyclic system. The Suzuki-Miyaura reaction, a powerful carbon-carbon bond-forming method, has been employed to introduce functionalized propyl groups at the 6- and 10-positions of related chloro-substituted 8-methylquinoacridines. nih.gov This is achieved by coupling the chloro-acridine substrate with alkylboranes, which are prepared in situ from the corresponding allyl derivatives and 9-borabicyclo[3.3.1]nonane (9-BBN). nih.gov Furthermore, Heck reactions involving triflate-substituted quinoacridines and acrylic acid derivatives have been used to install unsaturated side-chains at the 6-position. nih.gov

The following table summarizes palladium-mediated reactions for the introduction of substituents onto the quino[4,3,2-kl]acridine skeleton.

Green Chemistry Principles in Synthetic Approaches

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of complex molecules like acridine derivatives. rroij.commdpi.com While specific literature on the "green" synthesis of this compound is sparse, the application of these principles to the synthesis of related quinoline (B57606) and acridine heterocycles provides a framework for more sustainable approaches. globalresearchonline.netnih.gov

Traditional synthetic methods for quinolines and acridines often involve drawbacks such as long reaction times, the use of hazardous chemicals, high temperatures, and volatile organic solvents, which have negative economic and environmental impacts. nih.gov Green chemistry seeks to address these issues through several key strategies:

Use of Greener Solvents: A major focus of green chemistry is replacing volatile and toxic organic solvents. rroij.com Polyethylene glycol (PEG), for instance, has been used as an environmentally benign solvent for the one-pot synthesis of other acridine derivatives. globalresearchonline.net Water is another ideal green solvent, and its use has been demonstrated in the synthesis of quinazolinone derivatives over a reusable magnetic catalyst. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org The development of reusable heterogeneous catalysts, such as the acid-functionalized magnetic silica (B1680970) nanoparticles used for quinazolinone synthesis, exemplifies this principle. nih.gov Such catalysts can be easily separated from the reaction mixture and reused, improving process efficiency and reducing waste.

Process Intensification: Techniques like microwave-assisted and ultrasound-promoted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent use. globalresearchonline.netnih.gov

Reduction of Derivatives: Avoiding the use of protecting groups can shorten synthetic sequences and reduce waste, a key principle of green chemistry. acs.org While not always feasible for complex targets, designing synthetic routes that minimize such steps is a primary goal.

By embracing these principles, future syntheses of this compound and its derivatives can be designed to be more sustainable, efficient, and environmentally friendly.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical aspect of the synthesis and functionalization of complex aromatic systems like this compound. As the parent molecule is achiral, stereochemical control is not a factor in its direct synthesis, but regiocontrol is paramount in both the construction of the core and its subsequent derivatization.

Studies on the closely related pyrido[4,3,2-kl]acridine system have shown that electrophilic substitution reactions are highly regioselective. researchgate.net The Vilsmeier-Haack reaction (formylation) and H/D exchange both occur selectively at the 6-position, indicating that this position is the most nucleophilic and reactive towards electrophiles. researchgate.netub.edu Molecular calculations have been used to rationalize this observed regioselectivity. researchgate.net

Furthermore, the pyrido[4,3,2-kl]acridin-4-one scaffold undergoes regioselective 1,4-Michael addition with amines and thiols, also at the 6-position. researchgate.net This reactivity highlights a different, but equally precise, method for introducing substituents at this specific site.

In the context of building the larger quino[4,3,2-kl]acridine framework, regioselectivity is also crucial. The synthesis of related pyrido[2,3,4-kl]acridines through the reaction of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) with a β,β'-diaminoketone proceeds via a regioselective addition to yield a single product. nih.gov This control during the cyclization step is essential for ensuring the correct isomeric structure of the final heterocyclic core.

The palladium-catalyzed cross-coupling reactions mentioned previously also demonstrate regiocontrol. nih.gov The ability to selectively functionalize the 3-, 6-, or 10-positions on the quinoacridine skeleton allows for the targeted synthesis of specific isomers with defined substitution patterns. nih.govrsc.org

The table below details examples of regioselective reactions on the pyrido- and quino-acridine skeletons.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 8h Quino 4,3,2 Kl Acridine and Analogues

Vibrational Spectroscopies (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopies, including Fourier-Transform Infrared (FTIR) and Raman, provide a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are essential for identifying functional groups and confirming the structural integrity of complex heterocyclic systems like quino[4,3,2-kl]acridines.

Detailed Research Findings: Analysis of acridine (B1665455) derivatives using FTIR spectroscopy reveals characteristic absorption bands that correspond to specific vibrational motions within the molecule. jsynthchem.com For the aromatic core of acridine systems, distinct bands are typically observed for the stretching vibrations of aromatic C–H bonds around 3050 cm⁻¹. jsynthchem.com The stretching vibrations of the C=C and C=N double bonds within the heterocyclic skeleton appear in the 1620 to 1400 cm⁻¹ range. jsynthchem.com Furthermore, a notable band attributed to the out-of-plane bending vibrations of C–H bonds is often located around 735 cm⁻¹. jsynthchem.com

In the context of substituted acridines, additional bands corresponding to the substituents are expected. For 3-Chloro-8H-quino(4,3,2-kl)acridine, the C-Cl stretching vibration would also be present, typically in the fingerprint region of the spectrum. For analogues, specific bands such as those for methoxy (B1213986) groups (C-O stretch) or nitro groups (N-O stretch) would also be identifiable. semanticscholar.org For instance, in a study of an acridine-triazolidine derivative, bands between 3242–3147 cm⁻¹ were assigned to N-H stretching, while a band at 1208 cm⁻¹ suggested a C=S vibration. semanticscholar.org Both FTIR and Raman spectroscopy offer complementary information, providing a detailed vibrational profile essential for confirming the synthesis and purity of these complex molecules. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for Acridine-based Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C–H Stretch | ~3050 | jsynthchem.com |

| Secondary N–H Stretch | 3242–3147 | semanticscholar.org |

| C=C and C=N Skeletal Stretch | 1620–1400 | jsynthchem.com |

| C–H Out-of-Plane Bend | ~735 | jsynthchem.com |

Electronic Absorption and Fluorescence Spectroscopies for Photophysical Properties and Interactions

Electronic absorption (UV-Vis) and fluorescence spectroscopies are fundamental tools for investigating the photophysical properties of quino[4,3,2-kl]acridines. These compounds, featuring extensive π-conjugated systems, typically exhibit strong absorption and emission in the ultraviolet and visible regions. scispace.comontosight.ai These properties are not only characteristic of the molecular structure but are also highly sensitive to the molecule's environment and its interactions with other species, particularly biological macromolecules like DNA. nih.gov

Detailed Research Findings: Studies on various acridine and quinoacridine derivatives show strong absorption bands between 300 and 500 nm. nih.govnih.gov The interaction of these compounds with calf thymus DNA (ctDNA) often leads to significant changes in their absorption spectra, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and shifts in the maximum absorption wavelength (λ_max). nih.gov These spectral changes are indicative of binding and are often attributed to the intercalation of the planar acridine ring system between the DNA base pairs. nih.govif-pan.krakow.pl

Fluorescence spectroscopy is particularly useful for studying these interactions. The intrinsic fluorescence of acridine derivatives can be quenched or enhanced upon binding to DNA. nih.gov The binding constants (Kb) for these interactions can be calculated from changes in absorption or fluorescence intensity, with values for some acridine-thiosemicarbazone derivatives ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹. nih.gov Similarly, a series of 8,13-dimethylquino[4,3,2-kl]acridinium salts were investigated for their DNA binding using UV absorption and fluorescence emission spectroscopy. acs.orgnih.gov These photophysical studies are critical for understanding the mechanism of action for compounds being investigated as potential therapeutic agents. acs.orgglobalresearchonline.net

Table 2: UV-Vis Absorption Data for an Acridine Derivative (ACW-02) Interacting with DNA

| Sample | λ_max (nm) | Binding Constant (Kb) | Binding Mode | Reference |

| ACW-02 (free) | 460 | N/A | N/A | semanticscholar.orgnih.gov |

| ACW-02 + ctDNA | 461 | 1 x 10⁴ to 1 x 10⁶ M⁻¹ (typical range) | Intercalation/Groove Binding | nih.gov |

Circular Dichroism Spectroscopy for Chirality and Chiral Biomolecule Interactions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. While this compound itself is achiral, CD spectroscopy becomes an invaluable tool when studying its interactions with inherently chiral biomolecules such as DNA. acs.org

Detailed Research Findings: When a small achiral molecule like a quinoacridine binds to the chiral scaffold of DNA, an induced CD signal can be observed in the absorption region of the small molecule. The nature of this induced signal provides information about the binding mode (e.g., intercalation vs. groove binding). Furthermore, changes in the intrinsic CD spectrum of DNA upon ligand binding can reveal alterations in DNA conformation. For example, the stabilization of G-quadruplex DNA structures by quino[4,3,2-kl]acridinium salts is a key area of research. acs.orgnih.gov CD spectroscopy, often used alongside fluorescence resonance energy transfer (FRET) and DNA polymerase arrest assays, helps to characterize the selectivity and stabilizing effect of these ligands on different DNA isoforms, which is crucial for the development of telomere-targeted agents. acs.orgnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for elucidating the precise molecular structure of organic compounds in solution. Techniques like ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure confirmation. mdpi.com

Detailed Research Findings: For acridine derivatives, ¹H NMR spectra typically show signals for aromatic protons in the downfield region (δ 7.0-9.0 ppm). jsynthchem.compsu.edu For example, the ¹H NMR spectrum of 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridine shows aromatic proton signals at δ 8.35, 8.30, 7.93, 7.90, 7.58, 7.54-7.44, and 7.21 ppm. psu.edu Signals for methyl groups appear much further upfield, such as the N-CH₃ at δ 3.66 ppm and the aryl-CH₃ at δ 2.67 ppm. psu.edu The ¹³C NMR spectra provide complementary data, confirming the carbon skeleton. jsynthchem.com In a related acridine derivative, ¹³C signals for the aromatic carbons were observed between δ 112-149 ppm. mdpi.com Advanced 2D NMR techniques, such as COSY and NOESY, can be used to establish connectivity between protons and their spatial proximities, further confirming the complex polycyclic structure and its solution-state conformation.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Quino[4,3,2-kl]acridine Analogue

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |

| Aromatic H | 7.21 - 8.35 | m, dd, s | psu.edu |

| N-CH₃ | 3.66 | s | psu.edu |

| Aryl-CH₃ | 2.67 | s | psu.edu |

Data for 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridine in [²H₆]DMSO.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Detailed Research Findings: For this compound, the molecular formula is C₁₉H₁₁ClN₂, corresponding to a monoisotopic mass of 302.061 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing unequivocal evidence for the elemental composition. scispace.com When subjected to ionization, the molecule forms a molecular ion (M⁺). youtube.com The fragmentation of this ion in the mass spectrometer involves the breaking of bonds, leading to smaller, charged fragments. youtube.com For polycyclic aromatic systems, fragmentation often involves the sequential loss of small, stable neutral molecules. The presence of a chlorine atom would also give a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes). Analysis of these fragmentation pathways provides valuable data that corroborates the proposed molecular structure. For example, HRMS-FAB analysis of a related pyrrolo-quino-acridine showed a clear (M+H)⁺ ion at m/z 309.1387, confirming its molecular formula. psu.edu

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice (supramolecular architecture).

Computational and Theoretical Investigations of 3 Chloro 8h Quino 4,3,2 Kl Acridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-Chloro-8H-quino(4,3,2-kl)acridine. While specific DFT studies on this compound are not readily found, research on related acridine (B1665455) derivatives demonstrates the utility of these methods.

Such calculations for this compound would likely focus on determining key electronic parameters. These include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For the broader class of acridines, these calculations have been instrumental in understanding their interactions with biological targets like DNA. researchgate.net

The introduction of a chlorine atom at the 3-position is expected to influence the electronic properties of the parent 8H-quino[4,3,2-kl]acridine scaffold. The electron-withdrawing nature of chlorine would likely lower the energy of both the HOMO and LUMO. This can affect the molecule's ability to participate in charge-transfer interactions, which are crucial for many of its potential applications.

Furthermore, DFT calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. For this compound, this would likely show regions of negative potential around the nitrogen atoms and the chlorine atom, indicating their propensity to act as sites for electrophilic attack or hydrogen bonding. Conversely, the aromatic protons would exhibit positive potential. These insights are fundamental for predicting how the molecule will interact with other chemical species. Molecular calculations on the related pyrido[4,3,2-kl]acridines have successfully accounted for their observed regioselectivity in electrophilic substitution reactions. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 3.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Reflects overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical data for similar aromatic heterocyclic compounds. Specific experimental or computational data for this compound is not available.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a way to explore the three-dimensional structure and dynamic behavior of molecules. For a largely planar and rigid molecule like this compound, conformational analysis is relatively straightforward. The primary degrees of freedom would involve the planarity of the fused ring system and the orientation of any substituents.

MD simulations can provide a deeper understanding of how this compound and its derivatives interact with their environment, such as solvent molecules or biological macromolecules. nih.gov For instance, studies on related quino[4,3,2-kl]acridinium salts have used molecular modeling to investigate their binding to DNA G-quadruplex structures. acs.org These models help to visualize how the planar acridine core intercalates between DNA base pairs, while substituents in various positions can form additional interactions in the DNA grooves, enhancing binding affinity and selectivity.

An MD simulation of this compound in an aqueous environment would reveal the stability of its structure and the nature of its interactions with water molecules. Such simulations are crucial for understanding the solubility and bioavailability of a compound. The simulations track the positions and velocities of all atoms in the system over time, providing a detailed picture of the molecule's behavior and its intermolecular interactions. mdpi.com

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Partner | Significance |

| π-π Stacking | Aromatic residues in proteins, DNA bases | Key for binding to biological targets |

| Hydrogen Bonding | Water, polar amino acid residues | Influences solubility and specific binding |

| Halogen Bonding | Electron-rich atoms (e.g., oxygen, nitrogen) | Can contribute to binding affinity and specificity |

In Silico Screening and Rational Design of Analogues

In silico screening and rational design are computational techniques used to identify and optimize new drug candidates. While there are no specific reports on the in silico screening of this compound, this compound serves as a scaffold for the synthesis of more complex derivatives. rsc.orgnih.gov The principles of rational design are evident in studies on related quino[4,3,2-kl]acridinium salts, where various substituents are systematically introduced to modulate their biological activity, such as their potential as telomerase inhibitors. acs.org

A typical in silico workflow might start with a library of virtual compounds based on the this compound scaffold. These virtual analogues would have different substituents at various positions. These compounds would then be docked into the active site of a target protein, and their binding affinities would be estimated using scoring functions. This process can quickly identify promising candidates for synthesis and further testing.

Quantitative Structure-Activity Relationship (QSAR) studies are another important aspect of rational design. A QSAR model was developed for a series of 8,13-dimethylquino[4,3,2-kl]acridinium salts to correlate their chemical structures with their antitumor activity. farmasimahaganesha.ac.id Such a model, if developed for derivatives of this compound, could predict the activity of new, unsynthesized analogues, thereby guiding the synthetic efforts towards more potent compounds.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. While experimental NMR data for many acridine derivatives are available, computational predictions can aid in the structural elucidation of new compounds. mdpi.com For this compound, calculating the theoretical ¹H and ¹³C NMR chemical shifts would provide a valuable reference for its experimental characterization. These calculations are typically performed using DFT methods.

Furthermore, computational methods can be employed to investigate reaction mechanisms. For example, the synthesis of the 8H-quino[4,3,2-kl]acridine core often involves a cyclization reaction. rsc.org Computational modeling of this reaction for this compound could elucidate the transition state structures and activation energies, providing a deeper understanding of the reaction pathway. Studies on the reactivity of related acridines have used computational approaches to explain the observed regioselectivity in substitution reactions. clockss.org For instance, the chloro group in 3-chloro-8-methyl-8H-quino[4,3,2-kl]acridine can be efficiently replaced by various substituents in palladium(0) mediated reactions. rsc.org Theoretical studies could model the mechanism of these transformations.

Molecular Interactions and Biological Mechanisms of 3 Chloro 8h Quino 4,3,2 Kl Acridine Non Clinical Research

Nucleic Acid Interaction Modalities

The planar polycyclic structure of quino[4,3,2-kl]acridine derivatives is a key feature that facilitates their interaction with nucleic acids. Research has explored various modalities of these interactions, including intercalation into duplex DNA and stabilization of alternative DNA structures like G-quadruplexes.

Intercalation Mechanisms with Duplex DNA

The prevailing mechanism by which planar aromatic molecules like acridines interact with DNA is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This mode of binding is characteristic of many acridine (B1665455) derivatives and is considered a primary mechanism of action for their biological effects. The intercalation of the acridine tricycle is typically stabilized by van der Waals forces with the DNA base pairs and may be further enhanced by ionic interactions between substituents on the acridine ring and the phosphate (B84403) backbone of the DNA.

While direct studies on the intercalation of 3-Chloro-8H-quino(4,3,2-kl)acridine are not extensively detailed in the available literature, the broader class of quino[4,3,2-kl]acridines is recognized for its DNA-intercalating properties. This interaction can lead to a distortion of the DNA double helix, causing it to unwind and lengthen, which can subsequently interfere with cellular processes such as DNA replication and transcription.

Stabilization of G-quadruplex DNA Structures

In addition to duplex DNA, guanine-rich sequences of DNA can fold into four-stranded structures known as G-quadruplexes. These structures are found in telomeric regions and in the promoter regions of oncogenes, making them attractive targets for therapeutic intervention. Certain derivatives of the 8H-quino[4,3,2-kl]acridine scaffold have been identified as potent stabilizers of G-quadruplex DNA.

Specifically, N-methylated derivatives, such as 8,13-dimethylquino[4,3,2-kl]acridinium salts, have been synthesized and evaluated as potential telomerase inhibitors. rsc.orgnih.gov Telomerase is an enzyme crucial for maintaining telomere length in cancer cells, and its activity is dependent on the accessibility of the G-rich telomeric DNA strand. By stabilizing the G-quadruplex structure, these compounds can inhibit telomerase activity. For instance, the compound 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate has demonstrated a high selectivity for G-quadruplex DNA structures. nih.gov The stabilization of these structures is believed to be a key mechanism for the telomerase-inhibitory effects observed with this class of compounds. nih.govnih.gov

Binding Kinetics and Thermodynamics

Influence on DNA Topology and Replication

The act of intercalation necessarily alters the topology of DNA. By inserting between base pairs, an intercalator unwinds the DNA helix at the binding site, leading to a decrease in the linking number of covalently closed circular DNA. This topological change can have significant consequences for DNA replication and transcription, processes that are sensitive to the superhelical state of the DNA template. Inhibition of DNA synthesis is a known consequence of the action of DNA intercalators. mdpi.com The distortion of the DNA helix can impede the progression of DNA polymerases, leading to a halt in replication.

Enzyme-Targeting Mechanisms

Beyond direct interaction with DNA, quino[4,3,2-kl]acridine derivatives have been investigated for their ability to inhibit the function of key nuclear enzymes, particularly topoisomerases.

Topoisomerase Inhibition (Type I and II)

DNA topoisomerases are essential enzymes that manage the topological state of DNA in the cell. They play a critical role in processes such as DNA replication, transcription, and chromosome segregation by introducing transient single- (Type I) or double-stranded (Type II) breaks in the DNA backbone. Acridine derivatives have a well-documented history as topoisomerase inhibitors. mdpi.comnih.gov

Research on various acridine derivatives has shown that they can act as topoisomerase poisons by stabilizing the transient enzyme-DNA cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. While the activity profile of potent G-quadruplex stabilizing quino[4,3,2-kl]acridinium salts, such as 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, does not align with that of typical topoisomerase II agents, other acridine-based compounds are known to inhibit both topoisomerase I and II. nih.gov The inhibitory activity of acridine derivatives against topoisomerases is often linked to their DNA intercalating ability. researchgate.net

Telomerase Inhibition and Telomere Maintenance Disruption

Derivatives of the this compound core structure are recognized as potent inhibitors of telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality in cancer cells. The primary mechanism of inhibition is not direct enzymatic blocking but rather the stabilization of G-quadruplexes. nih.govnih.gov Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded secondary structures.

Quaternized quino[4,3,2-kl]acridinium salts, derived from the parent compound, show a high affinity for binding to and stabilizing these G-quadruplex structures. nih.gov This stabilization effectively sequesters the single-stranded telomeric DNA, preventing the telomerase enzyme from accessing its substrate and adding telomeric repeats. nih.gov This disruption of telomere maintenance is a key strategy in inducing cellular senescence or apoptosis in cancer cells.

Research has demonstrated a strong correlation between the G-quadruplex DNA binding affinity of these compounds and their potency in telomerase inhibition, as measured by the Telomeric Repeat Amplification Protocol (TRAP) assay. nih.gov For instance, the related pentacyclic acridine, 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (RHPS4), is a potent telomerase inhibitor with a 50% inhibitory concentration (IC₅₀) in the TRAP assay of 0.33 µM. nih.gov The development of various 8,13-dimethylquino[4,3,2-kl]acridinium iodide salts has been specifically aimed at enhancing this telomerase-inhibitory potential. nih.gov

| Compound Derivative | Mechanism | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (RHPS4) | G-quadruplex Stabilization | TRAP | 0.33 | nih.gov |

| 8,13-dimethylquino[4,3,2-kl]acridinium salts | G-quadruplex Stabilization | TRAP | Data varies by specific salt | nih.gov |

Cellular Responses in In Vitro Systems

The molecular interactions of this compound derivatives elicit significant cellular responses in laboratory settings, primarily manifesting as the inhibition of cell growth and the activation of programmed cell death pathways.

The ability of quino(4,3,2-kl)acridine derivatives to inhibit telomerase activity and interact with DNA translates into potent cytostatic and cytotoxic effects against various cancer cell lines in vitro. The growth-inhibitory activities of an extensive series of quaternized quino[4,3,2-kl]acridinium salts have been documented. nih.gov Research suggests that the potency of growth inhibition is strongly correlated with the compounds' affinity for binding to duplex DNA. nih.gov

For example, the G-quadruplex stabilizing compound RHPS4, while a potent telomerase inhibitor, also exhibits cytostatic effects. When applied to 21NT breast cancer cells at non-acutely toxic concentrations, it induced a significant cessation in cell growth after 15 days. nih.gov This delayed effect is characteristic of telomerase inhibitors, which require several cell divisions for telomeres to shorten to a critical length. These effects were accompanied by an increase in cells arrested in the G2/M phase of the cell cycle, a common outcome for cells experiencing DNA damage or telomere dysfunction. nih.gov

Beyond halting cell proliferation, acridine-based compounds are known to actively induce apoptosis. The general mechanism for many acridine derivatives involves their function as DNA intercalating agents, which can trigger DNA damage response pathways. nih.gov This damage can lead to the stabilization of the p53 tumor suppressor protein, which in turn activates downstream targets like the Bax protein, a key initiator of the apoptotic cascade.

Studies on acridine/sulfonamide hybrids and acridine-core naphthoquinone compounds have shown they can induce cell cycle arrest and promote apoptosis. nih.govmdpi.com Molecular docking studies suggest that some of these compounds may target enzymes critical for tumor progression, such as topoisomerase IIα, which is involved in managing DNA topology. mdpi.com Inhibition of topoisomerases can lead to DNA strand breaks, a potent trigger for apoptosis. nih.gov

The shelterin complex is a group of six proteins that binds to telomeres, protecting them from being recognized as DNA damage sites. By stabilizing G-quadruplex structures, quino(4,3,2-kl)acridine derivatives can indirectly disrupt the normal functioning of this protective complex.

The formation of a G-quadruplex structure can interfere with the binding of shelterin proteins, particularly POT1, which binds to the single-stranded portion of the telomere. Research on the pentacyclic quinoacridinium salt RHPS4 has shown that it disrupts the shelterin complex, leading to the liberation of the POT1 protein. d-nb.info This uncapping of the telomere exposes the chromosome end, which can then be recognized by DNA damage response machinery, ultimately triggering apoptosis or senescence. This mechanism represents a critical on-target effect of G-quadruplex stabilizing agents in exerting their anticancer activity. d-nb.info

Antimicrobial and Antiviral Activity Investigations (In Vitro)

The broad biological activity of the acridine scaffold extends to antimicrobial and antiviral properties. The planar, heterocyclic nature of these molecules allows them to intercalate into the DNA or RNA of microorganisms and viruses, disrupting replication and other vital functions.

In the realm of antifungal research, various acridine derivatives have demonstrated activity against pathogenic fungi like Candida albicans. nih.gov The mechanism is often attributed to the disturbance of the electrochemical gradient across the cell membrane, leading to cytolysis. nih.gov Furthermore, acridine thiosemicarbazide (B42300) derivatives have shown antifungal activity with minimal inhibitory concentrations (MIC) in the range of 10–80 μM. nih.gov

While specific studies on the antiviral activity of this compound are limited, the broader class of acridine and quinoline (B57606) compounds has been investigated. For example, chloroquine, a related quinoline derivative, has been shown to have an in vitro inhibitory effect on SARS-CoV-2 in Vero E6 cells with a 50% inhibitory concentration (IC₅₀) of 1.38 μM. nih.gov The proposed mechanisms for antiviral action often involve interfering with viral entry, replication, or maturation processes.

Structure Activity Relationship Sar and Analogue Development for 3 Chloro 8h Quino 4,3,2 Kl Acridine

Rational Design and Synthesis of Derivatives

The rational design of derivatives based on the 3-chloro-8H-quino[4,3,2-kl]acridine framework is centered on creating more soluble and potent compounds, often by introducing substituents and quaternizing the core structure. researchgate.net The parent 8H-quino[4,3,2-kl]acridines are typically weak bases with limited solubility at physiological pH, which can hinder their biological assessment. researchgate.net To overcome this, a common strategy involves the methylation of the nitrogen at position 8 with reagents like methyl iodide, yielding 8,13-dimethylquino[4,3,2-kl]acridinium salts. rsc.orgnih.govnih.gov This quaternization results in water-soluble compounds that are more suitable for biological studies. ub.edu

The synthesis of the core pentacyclic system can be achieved through methods like the Graebe-Ullmann thermolysis of 9-(1,2,3-triazol-1-yl)acridines or the cyclisation of 1-arylacridone intermediates. nih.govjsynthchem.com Once the 8-methylquino[4,3,2-kl]acridine core is formed, the chlorine atom at C-3, as well as other positions, becomes a key site for introducing chemical diversity. Palladium(0)-mediated reactions, such as the Suzuki-Miyaura and Heck couplings, have been effectively employed to introduce a wide array of substituents. rsc.orgnih.govnih.gov

For instance, the chloro group in 3-chloro-8-methyl-8H-quino[4,3,2-kl]acridine can be efficiently substituted with groups like benzylamino and 4-morpholinyl. rsc.orgnih.gov Furthermore, Suzuki-Miyaura reactions with alkylboranes have been used to attach functionalized propyl groups at various positions, while Heck reactions allow for the introduction of unsaturated side-chains. nih.gov This synthetic versatility enables the creation of a library of compounds with tailored chemical properties for exploring SAR. nih.govresearchgate.net

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of quino[4,3,2-kl]acridine derivatives is profoundly influenced by the nature and position of substituents on the pentacyclic ring. The primary mechanism of action for many of these compounds is their interaction with DNA, and substituent changes can modulate this interaction's strength and selectivity. if-pan.krakow.plresearchgate.net

Studies on 8,13-dimethylquino[4,3,2-kl]acridinium salts have revealed that peripheral substituents have a significant impact on their biological properties. researchgate.net For example, the introduction of amino groups at the C-2 or C-3 positions, followed by methylation at the N-8 position, has been explored to generate potential telomerase inhibitors. rsc.orgnih.gov The planarity of the acridine (B1665455) core is crucial for its ability to intercalate into DNA. oup.com

Modulating DNA Binding Selectivity (Duplex vs. Quadruplex)

A key area of research in the development of quino[4,3,2-kl]acridine analogues has been the modulation of their binding selectivity for different DNA structures, particularly duplex DNA versus G-quadruplex DNA. researchgate.netnih.gov G-quadruplexes are four-stranded DNA structures found in telomeric regions and gene promoter sites, making them attractive targets for anticancer drug design. researchgate.netacs.org

The quaternized 8,13-dimethylquino[4,3,2-kl]acridinium salts have been extensively studied for their ability to selectively bind and stabilize G-quadruplex structures. nih.govresearchgate.netacs.org The design strategy involves a core planar aromatic system that stacks onto the terminal G-tetrad of the quadruplex, with peripheral substituents that interact with the loops and grooves, which differ between various quadruplex and duplex structures. nih.gov This approach allows for tuning the selectivity.

By systematically altering substituents on the quino[4,3,2-kl]acridine scaffold, researchers have been able to generate some of the most selective G-quadruplex ligands reported. nih.govresearchgate.net For instance, in a series of 8,13-dimethylquinoacridinium salts, compounds were identified that showed high selectivity indices (SI) for quadruplex DNA over duplex DNA. researchgate.net The introduction of peptide chains onto the acridine core has also been explored as a strategy to enhance recognition and discrimination between different quadruplexes, such as those from the c-kit and N-ras proto-oncogenes. nih.gov

The table below presents data for a selection of 8,13-dimethylquino[4,3,2-kl]acridinium iodide derivatives, illustrating how different substituents influence selectivity for quadruplex DNA.

| Compound | Substituents | Selectivity Index (SI) for Quadruplex DNA |

| 8a | 2-NH2 | 40 |

| 8b | 3-NH2 | 1.6 |

| 8d | 3-NH(CH2)2N(Me)2 | 1.7 |

| 9b | 2-NH2, 6-F | 1.9 |

| 9n | 2-NH2, 6-NH(CH2)2OH | 195 |

| 9w | 2-NH2, 6-NH(CH2)3N(Me)2 | 183 |

| Data sourced from a study on 8,13-dimethylquino[4,3,2-kl]acridinium salts. researchgate.net The Selectivity Index (SI) is a measure of preferential binding to quadruplex DNA over duplex DNA. |

Correlation between Structural Features and Biological Potency

A clear correlation exists between the specific structural features of quino[4,3,2-kl]acridine derivatives and their biological potency. researchgate.net This relationship is primarily driven by their differential binding affinities for duplex and quadruplex DNA. nih.govresearchgate.netacs.org

For the series of 8,13-dimethylquino[4,3,2-kl]acridinium salts, a strong positive correlation (R² = 0.81) was observed between their G-quadruplex DNA binding affinity and their potency as telomerase inhibitors (measured via the TRAP assay). nih.govresearchgate.netacs.org This suggests that the stabilization of G-quadruplex DNA is a primary mechanism for telomerase inhibition by these compounds. nih.gov

Conversely, the general growth-inhibitory potency of these compounds against a panel of human tumor cell lines (NCI60) showed a more significant correlation with their DNA duplex binding affinity (R² = 0.82). nih.govresearchgate.netacs.org This indicates that while selective G-quadruplex binding is linked to a specific mechanism (telomerase inhibition), broad-spectrum cytotoxicity is more closely related to interaction with the more abundant duplex DNA. nih.gov

Therefore, the rational design of these analogues involves a careful balance. To create highly specific telomerase inhibitors, the focus is on maximizing G-quadruplex affinity and selectivity. nih.gov To develop potent cytotoxic agents, a higher affinity for duplex DNA may be required. nih.gov The ability to tune these properties through specific substitutions on the 3-chloro-8H-quino[4,3,2-kl]acridine scaffold and its derivatives underscores the importance of SAR studies in medicinal chemistry. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel Biological Targets and Pathways

Future research should pivot towards elucidating the broader cellular impact of 3-Chloro-8H-quino(4,3,2-kl)acridine. A key area of investigation is its potential to modulate critical cancer-related signaling pathways. For instance, the tumor suppressor p53 pathway, which plays a pivotal role in cell cycle arrest and apoptosis, has been shown to be influenced by other acridine (B1665455) derivatives. if-pan.krakow.pl A detailed examination of how this compound affects p53 activation and its downstream targets could reveal novel mechanisms of action.

Furthermore, the ability of G-quadruplex ligands to induce a DNA damage response and cellular senescence presents another promising avenue. nih.gov Research should focus on whether this compound and its derivatives can selectively induce senescence in cancer cells, a highly desirable therapeutic outcome. Beyond direct DNA interaction, investigating the compound's influence on processes like angiogenesis, cell migration, and the modulation of nuclear receptor responsiveness—pathways known to be affected by quinoline-based compounds—could uncover previously unrecognized therapeutic opportunities. arabjchem.org

Table 1: Potential Novel Biological Targets and Pathways for this compound

| Target/Pathway | Rationale | Potential Therapeutic Outcome |

| p53 Signaling Pathway | Acridine derivatives are known to affect this critical tumor suppressor pathway. if-pan.krakow.pl | Induction of apoptosis and cell cycle arrest in cancer cells. |

| Cellular Senescence | G-quadruplex ligands can induce a DNA damage response leading to senescence. nih.gov | Selective, long-term growth arrest of tumor cells. |

| Angiogenesis | Quinoline (B57606) derivatives have shown potential to inhibit the formation of new blood vessels. arabjchem.org | Starving tumors of essential nutrients and oxygen. |

| Cell Migration and Metastasis | Disruption of these processes is a key goal in cancer therapy. arabjchem.org | Prevention of cancer spread to distant organs. |

| Protein Kinase Inhibition | A known mechanism for some acridine analogs. researchgate.net | Targeted disruption of cancer cell proliferation and survival signals. |

Integration with Nanotechnology for Advanced Delivery Systems

A significant hurdle for many potent anticancer compounds, including acridine derivatives, is their poor aqueous solubility and potential for off-target toxicity. The integration of this compound with nanotechnology offers a transformative approach to overcoming these limitations. The encapsulation of this compound within various nanocarriers can enhance its bioavailability, improve its therapeutic index, and enable targeted delivery to tumor tissues.

Several types of nanoparticles could be explored for the delivery of this compound. Liposomes, which are lipid-based vesicles, can encapsulate hydrophobic drugs like this acridine derivative within their lipid bilayer. Polymeric nanoparticles, fabricated from biodegradable polymers, offer another versatile platform for controlled and sustained drug release. Furthermore, inorganic nanoparticles, such as platinum or gold nanoparticles, could be functionalized with the compound for theranostic applications, combining therapy with imaging. smolecule.com

An exciting prospect is the development of nanoparticles that leverage the intrinsic properties of quinoacridine derivatives, such as aggregation-induced emission (AIE). researchgate.netresearchgate.net AIE-active compounds are non-emissive when dissolved but become highly fluorescent upon aggregation. By designing nanoparticle formulations that promote the aggregation of this compound upon reaching the tumor microenvironment, it may be possible to develop systems that are "activated" at the target site, allowing for real-time imaging of drug delivery and release.

Table 2: Potential Nanotechnology-Based Delivery Systems for this compound

| Nanocarrier Type | Potential Advantages |

| Liposomes | Biocompatible; can encapsulate hydrophobic drugs; established clinical use for other anticancer agents. |

| Polymeric Nanoparticles | Controlled and sustained drug release; tunable properties; can be surface-functionalized for targeting. |

| Platinum/Gold Nanoparticles | Theranostic capabilities (combined therapy and imaging); potential for synergistic effects. smolecule.com |

| Aggregation-Induced Emission (AIE) Nanoparticles | "Activatable" fluorescence for imaging drug delivery and release; potential for high therapeutic payload. researchgate.netresearchgate.net |

Multi-modal Chemical Biology Approaches

To fully understand the complex mechanism of action of this compound, a multi-modal chemical biology approach is essential. This involves the integration of various biophysical, biochemical, and computational techniques to build a comprehensive picture of how the compound interacts with its biological targets and the subsequent cellular consequences.

The interaction of acridine derivatives with DNA is known to be multifaceted, involving not just intercalation but also groove binding and electrostatic interactions. rsc.orgresearchgate.net A combination of spectroscopic techniques is crucial for dissecting these different binding modes. For instance, UV-Vis absorption and fluorescence spectroscopy can provide initial evidence of binding, while circular dichroism can reveal conformational changes in the DNA upon compound interaction. More advanced techniques like isothermal titration calorimetry (ITC) can provide thermodynamic parameters of the binding, offering insights into the driving forces of the interaction.

Furthermore, these experimental approaches should be complemented by computational methods. Molecular docking and molecular dynamics simulations can predict and visualize the binding poses of this compound with its targets, such as specific G-quadruplex structures or enzyme active sites. Mathematical models can also be employed to analyze the kinetics and stoichiometry of the interactions in complex biological systems. nih.gov By combining these diverse methodologies, researchers can gain a more holistic and nuanced understanding of the compound's mechanism of action, which is critical for rational drug design and optimization.

Development of High-Throughput Screening Assays for Compound Evaluation

The discovery of new and improved analogs of this compound will be greatly accelerated by the development and implementation of robust high-throughput screening (HTS) assays. HTS allows for the rapid evaluation of large chemical libraries, enabling the identification of "hit" compounds with desired biological activities.

Given that a primary mechanism of action for this class of compounds is the stabilization of G-quadruplex structures, the development of HTS assays specifically designed to detect G-quadruplex ligands is a high priority. Fluorescence Resonance Energy Transfer (FRET)-based assays are particularly well-suited for this purpose. nih.govspringernature.com In a typical FRET assay for G-quadruplex ligands, a fluorescently labeled oligonucleotide that can form a G-quadruplex is used. The binding of a ligand stabilizes the G-quadruplex structure, leading to a change in the FRET signal, which can be readily detected in a multi-well plate format.

In addition to target-based assays, phenotypic screens can also be employed. These assays measure the effect of compounds on whole cells, such as inhibition of cancer cell proliferation or induction of apoptosis. HTS-compatible cytotoxicity assays can be used to screen for compounds with potent anticancer activity. nih.gov Furthermore, high-content screening, which uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously, can provide more detailed information about the phenotypic effects of the compounds. By employing a suite of HTS assays, researchers can efficiently screen for derivatives of this compound with enhanced potency, selectivity, and drug-like properties.

Table 3: High-Throughput Screening Assays for Evaluation of this compound Analogs

| Assay Type | Principle | Information Gained |

| FRET-based G-quadruplex Assay | Measures changes in Fluorescence Resonance Energy Transfer upon ligand binding to a labeled G-quadruplex-forming oligonucleotide. nih.govspringernature.com | Identification of compounds that bind to and stabilize G-quadruplex structures. |

| Telomerase Repeat Amplification Protocol (TRAP) Assay | An enzymatic assay that measures the activity of telomerase. | Identification of compounds that inhibit telomerase activity. nih.gov |

| Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) | Measures the viability of cancer cells after compound treatment. | Identification of compounds with potent anticancer activity. |

| High-Content Screening | Automated microscopy and image analysis to quantify multiple cellular features (e.g., nuclear morphology, protein localization). | Detailed phenotypic profiling of compound effects on cells. |

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-8H-quino[4,3,2-kl]acridine, and how can yield discrepancies be addressed?

Methodological Answer: Three primary synthetic routes have been explored for structurally related pentacyclic acridinium salts. The most efficient method involves a one-pot reaction starting from 1,2-dimethyl-6-fluoroquinolinium methosulfate, yielding 33% under optimized conditions (triethylamine as a base, nitrobenzene solvent) . Lower yields (<10%) in alternative routes (e.g., 2,6-dibromo-4-methylbenzonitrile pathways) often arise from competing side reactions. To mitigate this, reaction monitoring via HPLC and solvent optimization (e.g., switching to polar aprotic solvents) is recommended .

Q. What characterization techniques are critical for confirming the structural integrity of 3-Chloro-8H-quino[4,3,2-kl]acridine?

Methodological Answer: High-resolution mass spectrometry (HRMS) and H/C NMR are essential for verifying molecular weight and substituent positions. For crystalline derivatives, X-ray crystallography resolves ambiguities in regiochemistry, particularly for the fused quinoline-acridine system . Differential scanning calorimetry (DSC) can further assess purity by detecting melting point deviations caused by halogenated impurities .

Q. How does 3-Chloro-8H-quino[4,3,2-kl]acridine interact with biological targets like telomeres?

Methodological Answer: The compound acts as a G-quadruplex (G4) DNA stabilizer, inhibiting telomerase activity in cancer cells. Binding affinity () is quantified via surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) assays. For example, RHPS4 (a structural analog) shows values of 0.1–1.0 µM for telomeric G4 DNA, compared to >10 µM for duplex DNA, confirming selectivity .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. fluoro) impact G-quadruplex binding affinity and selectivity?

Methodological Answer: Quaternary ammonium salts (e.g., 3,11-difluoro derivatives) exhibit enhanced G4 binding due to electrostatic interactions with the phosphate backbone. Comparative studies using isothermal titration calorimetry (ITC) reveal that chloro substituents reduce solubility but increase intercalation potency, while fluoro groups improve pharmacokinetic profiles .

Q. What experimental models resolve discrepancies between in vitro telomerase inhibition and in vivo antitumor efficacy?

Methodological Answer: In vitro telomerase inhibition (TRAP assay) often overestimates potency due to artificial substrate conditions. Orthotopic xenograft models with real-time telomere length monitoring (qFISH) better correlate compound efficacy with telomere uncapping. For instance, RHPS4 shows delayed tumor regression in vivo despite strong in vitro activity, highlighting the role of tumor microenvironment factors .

Q. How can computational modeling optimize the design of 3-Chloro-8H-quino[4,3,2-kl]acridine derivatives?

Methodological Answer: Molecular dynamics (MD) simulations using AMBER or GROMACS predict ligand-G4 docking conformations. COMSOL Multiphysics integration enables reaction parameter optimization (e.g., solvent polarity, temperature gradients) to improve synthetic yields . Machine learning models trained on existing acridinium datasets can further prioritize substituents for synthesis .

Q. What strategies address low reproducibility in biological assays involving this compound?

Methodological Answer: Standardize assay conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.